molecular formula C46H51N3O10 B10777698 N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide

N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide

Cat. No.: B10777698
M. Wt: 805.9 g/mol
InChI Key: PJQGNNQTZMYXOB-HAMMGQCISA-N
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Preparation Methods

The synthesis of N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core benzodioxol structure, followed by the introduction of the phenylbutan-2-yl and dimethoxyphenylmethoxy groups. The final step involves the coupling of these intermediates under controlled conditions to form the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups present in the structure can be reduced to alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other benzodioxol derivatives and phenylbutan-2-yl compounds. Compared to these, N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide is unique due to its specific combination of functional groups and its potent biological activity. Other similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. If you have any further questions or need additional information, feel free to ask!

Properties

Molecular Formula

C46H51N3O10

Molecular Weight

805.9 g/mol

IUPAC Name

N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide

InChI

InChI=1S/C46H51N3O10/c1-55-40-25-33(26-41(56-2)43(40)57-28-32-13-7-4-8-14-32)44(52)47-36(23-30-11-5-3-6-12-30)37(50)27-48(21-19-31-17-18-38-39(24-31)59-29-58-38)42(51)20-22-49-45(53)34-15-9-10-16-35(34)46(49)54/h3-16,25-26,31,36-39,50H,17-24,27-29H2,1-2H3,(H,47,52)/t31-,36-,37-,38?,39?/m0/s1

InChI Key

PJQGNNQTZMYXOB-HAMMGQCISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C(=O)N[C@@H](CC3=CC=CC=C3)[C@H](CN(CC[C@@H]4CCC5C(C4)OCO5)C(=O)CCN6C(=O)C7=CC=CC=C7C6=O)O

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C(=O)NC(CC3=CC=CC=C3)C(CN(CCC4CCC5C(C4)OCO5)C(=O)CCN6C(=O)C7=CC=CC=C7C6=O)O

Origin of Product

United States

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